molecular formula C17H21N5O3S2 B13358060 3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13358060
M. Wt: 407.5 g/mol
InChI Key: VAHWESWPHGHOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a triazolo-thiadiazole derivative characterized by a fused bicyclic core of 1,2,4-triazole and 1,3,4-thiadiazole. Its structure features a methylsulfonyl-piperidinyl group at position 3 and a 3-methylphenoxymethyl substituent at position 6 (Figure 1).

Triazolo-thiadiazoles are renowned for their broad bioactivity, including antimicrobial, antifungal, and anti-inflammatory effects . The methylsulfonyl-piperidinyl group in this compound may confer improved metabolic stability and selectivity compared to simpler derivatives, though specific pharmacological data remain unelucidated in the available literature.

Properties

Molecular Formula

C17H21N5O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O3S2/c1-12-5-3-7-14(9-12)25-11-15-20-22-16(18-19-17(22)26-15)13-6-4-8-21(10-13)27(2,23)24/h3,5,7,9,13H,4,6,8,10-11H2,1-2H3

InChI Key

VAHWESWPHGHOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the 1,2,4-Triazolo[3,4-b]thiadiazole Core

The core fused heterocycle, 1,2,4-triazolo[3,4-b]thiadiazole, is synthesized primarily via four main routes documented in recent synthetic reviews and research articles:

  • Route A: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to annulate the triazole ring on the thiadiazole nucleus. This method is limited by substrate scope but useful for certain derivatives.

  • Route B: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles (e.g., α-bromopropenone, phenacyl bromides, α-tosyloxy ketones) under heating conditions. This is the most versatile and widely used approach due to the availability of nucleophilic centers on 4-amino-3-mercaptotriazole and the diversity of electrophiles allowing substitution at multiple positions of the heterocycle.

  • Route C: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds possessing activated methylene groups.

  • Route D: Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by hydrazine hydrate to furnish the fused triazolothiadiazine ring.

Among these, Route B is particularly relevant for synthesizing substituted triazolothiadiazoles with functional groups such as methylsulfonyl piperidinyl and methylphenyl ethers due to its broad substrate compatibility and ability to incorporate complex substituents.

Preparation of 3-Methyl-6-Substituted Triazolo[3,4-b]thiadiazoles

The synthesis of 3-methyl derivatives, such as the title compound, typically starts from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This precursor undergoes heterocyclization with appropriate carboxylic acids or α-bromo ketones in the presence of phosphorus oxychloride (POCl3) or other dehydrating agents to form the triazolothiadiazole ring system with a methyl group at the 3-position.

Typical procedure:

  • React 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with the corresponding aromatic or alkyl carboxylic acid in excess POCl3.

  • Heat the mixture for approximately 5 hours to promote cyclization.

  • Cool and neutralize with ammonia solution to pH 7 to precipitate the product.

  • Purify by recrystallization.

This method yields 3-methyl-6-R-substituted triazolo[3,4-b]thiadiazoles in good yields (typically 70-90%) and with confirmed structures by NMR and elemental analysis.

Formation of the 3-Methylphenyl Methyl Ether Side Chain

The methylphenyl methyl ether substituent is typically introduced via O-alkylation of a hydroxyl group present on the triazolothiadiazole or its precursor.

  • If the precursor contains a hydroxymethyl group at the 6-position, it can be alkylated with 3-methylphenyl methyl chloride or bromide in the presence of a base (e.g., sodium hydride, potassium carbonate) to form the methyl ether.

  • Alternatively, a 3-methylphenyl methanol can be converted to the corresponding halide and then reacted with a suitable nucleophile on the heterocycle.

  • The reaction is usually performed in polar solvents such as DMF or acetonitrile under reflux or room temperature, depending on the reactivity.

  • Purification by column chromatography or recrystallization yields the methyl ether derivative.

Representative Data Table of Synthetic Steps and Yields

Step Reaction Type Starting Material(s) Reagents/Conditions Product Description Yield (%) Reference
1 Heterocyclization 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol + Carboxylic acid POCl3, heat 5 h, neutralize with NH3 3-Methyl-6-R-triazolo[3,4-b]thiadiazole 70-90
2 Halogenation/α-bromoacetylation Triazolothiadiazole derivative α-Bromoacetyl derivatives, triethylamine, reflux ethanol 6-Halogenated triazolothiadiazole intermediate 75-85
3 Nucleophilic substitution 6-Halogenated triazolothiadiazole + 1-(methylsulfonyl)-3-piperidinyl K2CO3 or Et3N, DMF or EtOH, reflux or RT 6-(1-(Methylsulfonyl)-3-piperidinyl) substituted product 60-80
4 O-Alkylation Hydroxymethyl triazolothiadiazole + 3-methylphenyl methyl halide NaH or K2CO3, DMF or MeCN, reflux or RT 3-Methylphenyl methyl ether substituted triazolothiadiazole 65-85

Research Insights and Perspectives

  • The cyclocondensation approach (Route B) remains the cornerstone for constructing the triazolothiadiazole core due to its flexibility and high yields.

  • Microwave-assisted synthesis has been explored for accelerating reaction times and improving yields, especially in the formation of fused heterocycles.

  • The functionalization of the 6-position with diverse substituents, including piperidinyl and aryl ethers, allows tuning of biological activity, which is critical for medicinal chemistry applications.

  • Oxidation of piperidinyl amines to sulfonyl derivatives is a key step to enhance solubility and pharmacokinetic properties.

  • Spectroscopic techniques such as NMR (1H, 13C), IR, mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.

  • The synthetic protocols reviewed demonstrate operational simplicity, moderate to good yields, and scalability potential for pharmaceutical development.

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Reactivity

The compound is synthesized through multi-step organic reactions, with critical control over reaction conditions (temperature, solvent, catalysts) to optimize yields and purity. Key steps include:

  • Cyclocondensation : Formation of the triazolo-thiadiazole core via microwave-assisted reactions or reflux conditions in ethanol-DMF mixtures .

  • Nucleophilic Substitution : Introduction of the methylsulfonyl-piperidine group using α-bromoacetyl derivatives in the presence of potassium carbonate .

  • Etherification : Attachment of the 3-methylphenyl methyl ether moiety via Williamson synthesis.

Reaction TypeConditionsYield (%)Analytical Confirmation
CyclocondensationMicrowave, 150°C, 20 min70–85NMR, LC-MS
Nucleophilic SubstitutionDMF, K₂CO₃, RT, 2 h65–78IR, ¹H-NMR
EtherificationRefluxing ethanol, 6 h72Elemental analysis, MS

Ring-Opening and Rearrangement Reactions

The triazolo-thiadiazole ring undergoes selective ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with concentrated HCl at 80°C cleaves the thiadiazole ring, yielding a triazole-thiol intermediate .

  • Base-Mediated Rearrangement : In NaOH/EtOH, the methylsulfonyl group participates in sulfonate elimination, forming a piperidine-fused triazole derivative.

Example Reaction:

Triazolo-thiadiazole+HClTriazole-thiol+SO2(Confirmed by ¹H-NMR)[3]\text{Triazolo-thiadiazole} + \text{HCl} \rightarrow \text{Triazole-thiol} + \text{SO}_2 \uparrow \quad (\text{Confirmed by } \text{¹H-NMR})[3]

Electrophilic and Nucleophilic Modifications

The compound exhibits reactivity at multiple sites:

  • Methylsulfonyl Group : Acts as a leaving group in SN₂ reactions, enabling substitution with amines or thiols.

  • Piperidine Nitrogen : Undergoes quaternization with alkyl halides (e.g., methyl iodide) to form ammonium salts.

  • Aromatic Ether : Participates in Friedel-Crafts alkylation with activated aromatics .

Modification SiteReagentProductApplication
MethylsulfonylNH₃ (excess)Piperidine-amine derivativeEnhanced solubility
Piperidine NCH₃IQuaternary ammonium saltIonic liquid synthesis
Aromatic etherAlCl₃, PhNO₂Alkylated aromatic adductPolymer precursor

Biological Interactions and Catalytic Reactions

In pharmacological contexts, the compound interacts with enzymes via:

  • Hydrogen Bonding : The triazole nitrogen and methylsulfonyl oxygen form H-bonds with protease active sites (e.g., COX-2) .

  • π-Stacking : The aromatic methylphenyl group engages in hydrophobic interactions with receptor pockets .

Kinetic Data:

  • COX-2 Inhibition : IC₅₀ = 1.2 µM (competitive inhibition, Ki=0.8 μMK_i = 0.8\ \mu\text{M}) .

  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus .

Oxidation and Reduction Pathways

  • Oxidation : The methylphenyl ether is oxidized to a quinone derivative using KMnO₄/H₂SO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .

Stoichiometric Example:

\text{Compound} + 3\ \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Dihydrotriazole} \quad (\text{Yield: 55%})[5]

Photochemical and Thermal Stability

  • UV Irradiation : Degrades via cleavage of the thiadiazole ring, forming nitriles and sulfonic acids (HPLC-MS confirmation).

  • Thermal Decomposition : Onset at 220°C (TGA data), releasing SO₂ and methyl radicals (EPR-detected).

Comparative Reactivity with Analogues

The methylsulfonyl-piperidine group enhances electrophilicity compared to unsubstituted triazolo-thiadiazoles:

Compound VariantReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Methylsulfonyl-piperidine0.4572.3
Unsubstituted0.1298.6
Piperidine-only0.2885.2

Data derived from Arrhenius plots of hydrolysis kinetics

Scientific Research Applications

3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Triazolo-thiadiazole derivatives exhibit structural diversity primarily at positions 3 and 6 of the fused bicyclic core. Key analogues and their distinguishing features are summarized in Table 1.

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Reported Bioactivity Synthesis Method Reference
Target Compound 1-(Methylsulfonyl)-3-piperidinyl 3-Methylphenoxymethyl C₁₉H₂₂N₆O₃S₂ 446.56 Not reported Likely POCl₃-mediated -
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Ethyl 4-Fluorophenyl-pyrazolyl C₁₄H₁₁FN₆S 314.35 Antifungal (14α-demethylase inhibition) POCl₃-mediated cyclization
3-(4-Morpholinylmethyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 4-Morpholinylmethyl Phenoxymethyl C₁₅H₁₇N₅O₂S 331.39 Antimicrobial POCl₃-mediated
6-(3-Chloro-4-methylphenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Methyl 3-Chloro-4-methylphenyl C₁₁H₉ClN₄S 264.73 Not reported Not specified
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 3,4-Dimethoxyphenyl 2-Methoxyphenyl C₁₈H₁₆N₄O₃S 368.41 Anticancer (in silico) Microwave-assisted

Table 1. Structural and functional comparison of triazolo-thiadiazole derivatives.

Key Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The methylsulfonyl group in the target compound may enhance metabolic stability and enzyme binding compared to ethyl or methyl groups . In contrast, fluorophenyl-pyrazolyl groups (e.g., ) enhance antifungal activity via steric and electronic interactions with fungal lanosterol demethylase. Aromatic Substitutents: Methoxy- and chloro-phenyl groups (e.g., ) contribute to π-π stacking and hydrophobic interactions, critical for antimicrobial and anticancer activities.

Synthetic Methodologies: Most derivatives are synthesized via POCl₃-mediated cyclization of 4-amino-5-mercapto-triazoles with carboxylic acids . Microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields compared to traditional heating.

Bioactivity Trends :

  • Derivatives with fluorinated aryl groups (e.g., ) exhibit potent antifungal activity, likely due to enhanced membrane permeability.
  • Morpholinylmethyl substituents (e.g., ) are associated with broad-spectrum antimicrobial effects, possibly via disruption of bacterial cell walls.
  • The target compound’s piperidinyl-methylsulfonyl group may offer unique pharmacokinetic advantages, though experimental validation is needed.

Biological Activity

The compound 3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure

The compound features a thiadiazole ring fused with a triazole structure, which is known for its diverse biological activities. The presence of a methylsulfonyl group and a piperidine moiety enhances its pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. The compound under discussion shows promising activity against various bacterial and fungal strains.

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Reports suggest that similar thiadiazole derivatives have shown minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against common pathogens such as E. coli and S. aureus .
  • Antifungal Activity :
    • The antifungal efficacy of related compounds has been noted, with MIC values indicating moderate activity against fungi. For instance, compounds with similar structures have shown antifungal activity at MIC values around 31.25–62.5 μg/mL .
Activity Type MIC Range (μg/mL) Tested Organisms
Antibacterial16 - 31.25E. coli, S. aureus
Antifungal31.25 - 62.5Various fungal strains

The mechanism by which thiadiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis. The presence of electron-donating groups enhances their interaction with bacterial enzymes .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to the compound :

  • Study on Thiadiazole Derivatives : A research team synthesized various thiadiazole derivatives and tested their antimicrobial activities. Notably, compounds with a piperidine substitution showed enhanced antibacterial activity compared to standard drugs like gentamicin .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that substitutions at specific positions significantly affect biological activity. Compounds with halogen substitutions were particularly noted for their increased potency against S. aureus .

Research Findings

Recent literature emphasizes the broad spectrum of pharmacological activities associated with thiadiazoles:

  • Thiadiazoles have been linked to anticancer properties, with studies indicating that certain derivatives can induce apoptosis in cancer cell lines .
  • Inhibitory effects on matrix metalloproteinases (MMPs), which are involved in various pathological processes including tumor metastasis, have also been reported for some thiadiazole derivatives .

Q & A

Q. What are the foundational synthetic pathways for triazolo-thiadiazole derivatives like 3-Methylphenyl...ether?

Methodological Answer: Synthesis typically involves cyclization of thiol intermediates with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core. Key precursors include hydrazine derivatives and substituted piperidines. For example, intermediates like 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiol are reacted with methylsulfonyl-piperidine derivatives under reflux conditions. Purity is ensured via HPLC (≥98%) and structural confirmation via ¹H NMR and IR spectroscopy .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • Elemental Analysis : Quantifies C, H, N, S content (e.g., deviations <0.4% for theoretical vs. experimental values) .
  • Spectroscopy : ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methylsulfonyl group at δ 3.1 ppm) and IR (C=S stretch at ~680 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • Chromatography-Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 450–500 range) .

Q. What preliminary biological screening methods are used to assess pharmacological potential?

Methodological Answer:

  • In vitro antifungal assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values ≤16 µg/mL indicate activity) .
  • Enzyme inhibition studies : Target 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict binding affinity (docking scores ≤-8 kcal/mol suggest strong interactions) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methylsulfonyl-piperidine intermediate?

Methodological Answer:

  • Reaction Solvent : Use dry toluene or DMF to enhance solubility of sulfur-containing intermediates .
  • Catalysis : Introduce triethylamine (1.2 eq) to neutralize HCl byproducts during cyclization .
  • Temperature Control : Maintain 80–100°C for 8–12 hours to achieve >70% yield (Table 1 in ).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Re-test compounds under CLSI/M38-A2 guidelines to minimize variability in MIC values .
  • In silico ADMET Prediction : Use tools like SwissADME to assess bioavailability, ensuring compounds meet Lipinski’s rule of five (e.g., logP ≤5) .
  • Structural Analog Comparison : Compare substituent effects (e.g., 4-methoxy vs. 3,4-dimethoxyphenyl on antifungal activity) .

Q. How does stereochemistry at the piperidinyl group impact target binding?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate ligand-CYP51 interactions (e.g., 50 ns trajectories) to compare binding free energies (ΔG) of R vs. S enantiomers .
  • X-ray Crystallography : Resolve crystal structures (e.g., CCDC 895623) to identify H-bonding with His310 or hydrophobic contacts with Leu121 .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., Hammett σ values) with antifungal IC₅₀ .
  • Pharmacophore Mapping : Identify essential features (e.g., sulfonyl group as hydrogen bond acceptor) using Schrödinger Phase .

Experimental Design & Data Analysis

Q. How to design a study comparing in vitro vs. in vivo efficacy?

Methodological Answer:

  • In Vivo Models : Use immunosuppressed mice infected with C. albicans (1×10⁶ CFU/mL) and administer 50 mg/kg/day orally for 7 days. Compare fungal burden (CFU/g tissue) with fluconazole controls .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p<0.05) to assess significance .

Q. What analytical techniques validate purity for sensitive biological assays?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient, 1.0 mL/min) to detect impurities <0.5% .
  • LC-MS/MS : Quantify degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Advanced Methodological Challenges

Q. How to address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate esters (e.g., replace methyl ether with phosphonate) to enhance aqueous solubility (e.g., >1 mg/mL at pH 7.4) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) via solvent evaporation, achieving >80% entrapment efficiency .

Q. What mechanistic studies elucidate off-target effects?

Methodological Answer:

  • Kinase Profiling : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to identify inhibition of non-target kinases (e.g., IC₅₀ >10 µM for selectivity) .
  • Transcriptomics : Perform RNA-seq on treated C. albicans to detect upregulated efflux pumps (e.g., CDR1/2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.